4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol
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Overview
Description
4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities .
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives, the results of the compound’s action could be diverse and depend on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol typically involves the reaction of tert-butyl-substituted oxazole with an appropriate oxolan-3-ol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)-L-alanine
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid) .
Uniqueness
4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol is unique due to its specific substitution pattern and the presence of both oxazole and oxolan-3-ol moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[(3-tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)9-4-10(16-13-9)12-7-5-15-6-8(7)14/h4,7-8,12,14H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJIGPRWZPQKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC2COCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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